2-(2H-1,3-benzodioxol-5-yl)-1,3-thiazole-4-carboxylic acid 2-(2H-1,3-benzodioxol-5-yl)-1,3-thiazole-4-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 248249-55-0
VCID: VC4586899
InChI: InChI=1S/C11H7NO4S/c13-11(14)7-4-17-10(12-7)6-1-2-8-9(3-6)16-5-15-8/h1-4H,5H2,(H,13,14)
SMILES: C1OC2=C(O1)C=C(C=C2)C3=NC(=CS3)C(=O)O
Molecular Formula: C11H7NO4S
Molecular Weight: 249.24

2-(2H-1,3-benzodioxol-5-yl)-1,3-thiazole-4-carboxylic acid

CAS No.: 248249-55-0

Cat. No.: VC4586899

Molecular Formula: C11H7NO4S

Molecular Weight: 249.24

* For research use only. Not for human or veterinary use.

2-(2H-1,3-benzodioxol-5-yl)-1,3-thiazole-4-carboxylic acid - 248249-55-0

Specification

CAS No. 248249-55-0
Molecular Formula C11H7NO4S
Molecular Weight 249.24
IUPAC Name 2-(1,3-benzodioxol-5-yl)-1,3-thiazole-4-carboxylic acid
Standard InChI InChI=1S/C11H7NO4S/c13-11(14)7-4-17-10(12-7)6-1-2-8-9(3-6)16-5-15-8/h1-4H,5H2,(H,13,14)
Standard InChI Key GYFWKVTWSJTRBO-UHFFFAOYSA-N
SMILES C1OC2=C(O1)C=C(C=C2)C3=NC(=CS3)C(=O)O

Introduction

Chemical Identity and Structural Features

Molecular Characteristics

  • IUPAC Name: 2-(1,3-Benzodioxol-5-yl)-1,3-thiazole-4-carboxylic acid

  • Molecular Formula: C11H7NO4S\text{C}_{11}\text{H}_{7}\text{NO}_{4}\text{S}

  • Molecular Weight: 249.24 g/mol

  • SMILES: C1OC2=C(O1)C=C(C=C2)C3=NC(=CS3)C(=O)O\text{C1OC2=C(O1)C=C(C=C2)C3=NC(=CS3)C(=O)O}

  • InChIKey: GYFWKVTWSJTRBO-UHFFFAOYSA-N

Structural Analysis

The compound comprises:

  • A benzodioxole ring (1,3-benzodioxole) providing aromaticity and electron-rich regions.

  • A thiazole ring with a carboxylic acid group at position 4, enhancing polarity and hydrogen-bonding potential.

  • Conjugation between the benzodioxole and thiazole rings, influencing electronic properties and reactivity.

Synthesis and Reaction Pathways

Pathway 1: Oxidation of Thiazoline Precursors

  • Precursor: Ethyl 4-(benzo[3,4-d]1,3-dioxolan-5-yl)-3,5-thiazoline carboxylate (CAS: 248249-53-8).

  • Reagents: Manganese(IV) oxide (MnO2\text{MnO}_2) in dichloromethane at 0°C for 6 hours .

  • Mechanism: Oxidation of the thiazoline ring to a thiazole, followed by ester hydrolysis to yield the carboxylic acid.

Pathway 2: Hantzsch Thiazole Synthesis

  • Reactants:

    • Benzodioxole-5-carbaldehyde.

    • Cysteine or its derivatives (e.g., ethyl 2-mercaptoacetate).

  • Conditions: Cyclocondensation under acidic or basic conditions .

Key Reaction Parameters

ParameterValue/DescriptionReference
Yield (Pathway 1)81% (for ethyl ester precursor)
SolventDichloromethane
Temperature0°C (oxidation step)

Physicochemical Properties

Calculated Properties

  • LogP (Octanol-Water): ~2.1 (estimated via XLogP3).

  • pKa: ~4.2 (carboxylic acid group).

  • Solubility: Low aqueous solubility; soluble in polar aprotic solvents (e.g., DMF, DMSO).

Spectral Data

  • 1H^1\text{H} NMR (CDCl3_3):

    • δ 6.06 (s, 2H, benzodioxole O–CH2 _2–O).

    • δ 8.11 (s, 1H, thiazole H-5) .

  • IR (KBr):

    • 1705 cm1^{-1} (C=O stretch), 1610 cm1^{-1} (C=N stretch).

Biological Activities and Applications

Structure-Activity Relationships (SAR)

  • Benzodioxole Ring: Enhances metabolic stability and membrane permeability .

  • Thiazole-Carboxylic Acid: Improves solubility and target binding via hydrogen bonding .

Applications in Drug Discovery

Lead Optimization

  • Derivatization: Amide formation (e.g., with anilines) to modulate bioavailability .

  • Metal Complexation: Potential for Fe(III)/Cu(II) complexes to enhance anticancer activity .

Computational Insights

  • Docking Studies: Predicted affinity for α-amylase (binding energy: −8.2 kcal/mol) and tubulin (−9.5 kcal/mol) .

Future Directions

  • In Vivo Pharmacokinetics: Assess absorption, distribution, and toxicity profiles.

  • Targeted Modifications: Introduce fluorinated or sulfonamide groups to improve potency.

  • Mechanistic Studies: Elucidate interactions with tubulin or diabetes-related enzymes.

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